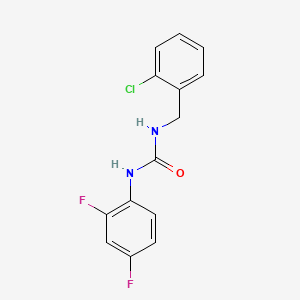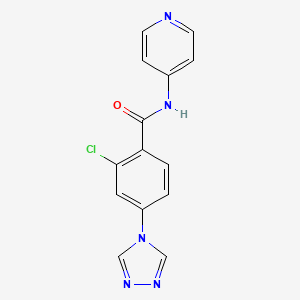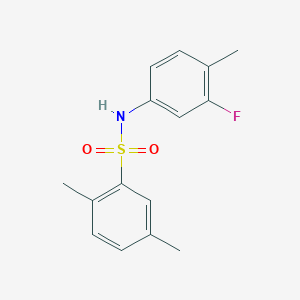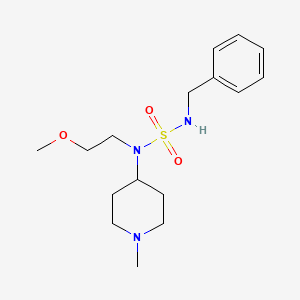
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea, also known as DFPU, is a small molecule inhibitor that has shown significant potential in scientific research applications. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways. In neuroscience, this compound has been used to study the role of certain proteins in synaptic transmission and plasticity. In immunology, this compound has been used to investigate the mechanisms of T-cell activation and differentiation.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. Specifically, this compound targets the enzyme protein kinase C (PKC), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can block the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurons, this compound can modulate synaptic plasticity by regulating the activity of specific proteins involved in synaptic transmission. In T-cells, this compound can inhibit the activation and differentiation of cells by blocking specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea is its specificity for PKC, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound has a relatively low toxicity profile, making it a safe and effective tool for use in laboratory experiments. However, this compound does have some limitations, including its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the use of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, this compound could be used to study the role of PKC in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its specificity for PKC and its ability to modulate specific signaling pathways. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes. With continued research, this compound has the potential to contribute to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 2,4-difluorophenyl isocyanate. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The chemical structure of this compound is shown in Figure 1.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-13-6-5-10(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDYQXBIWIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
![2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435747.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)

![ethyl 2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)
